1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone
Description
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that features a pyrimidine ring linked to a piperidine ring via an ether linkage, with an ethanone group attached to the piperidine nitrogen
Properties
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)14-6-2-3-10(7-14)16-11-4-5-12-8-13-11/h4-5,8,10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRPLYLJXLKYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with a piperidine derivative in the presence of a base to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and scale-up production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce alcohol derivatives .
Scientific Research Applications
The compound features a piperidine ring connected to a pyrimidine moiety via an ether bond, along with two phenyl groups. This unique structure contributes to its biological activity and potential as a pharmaceutical agent.
Anticancer Properties
Research indicates that derivatives similar to 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone exhibit significant anticancer activity. For instance, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu | 5 | Apoptosis induction |
| Compound B | MCF7 | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. Preliminary findings suggest it may serve as a potential antimicrobial agent.
Case Study: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 0.75 |
| Listeria monocytogenes | 1 |
Pharmacokinetics
Pharmacokinetic studies suggest that related compounds have favorable absorption and distribution profiles, with an oral bioavailability reported around 31.8%. Toxicity assessments indicate no acute toxicity in animal models at high doses (up to 2000 mg/kg).
Industrial Applications
Beyond its medicinal applications, this compound is also being explored in material science for the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(Piperidin-1-yl)ethanone: A simpler analog with similar structural features but lacking the pyrimidine ring.
2-(Piperidin-4-yloxy)pyrimidine: A related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness: 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of pyrimidine and piperidine rings, which may confer distinct biological activities and chemical properties compared to its analogs .
Biological Activity
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
This compound is believed to exert its effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can bind to various receptors, altering their activity and affecting cellular signaling pathways.
- Gene Expression Alteration : The compound may influence gene expression patterns, contributing to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:
- Activity Against Bacteria : Preliminary investigations suggest moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values ranging from 0.25 to 1 µg/mL against selected Gram-positive bacteria .
Anticancer Potential
The anticancer properties of this compound are under investigation, with some findings indicating:
- Inhibition of Cancer Cell Proliferation : In vitro studies suggest that the compound may inhibit the growth of various cancer cell lines.
- Mechanistic Insights : The interaction with specific cancer-related enzymes or pathways is being explored, which may lead to its application as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
Future Directions and Applications
The ongoing research into this compound focuses on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.
- Clinical Trials : Moving towards clinical evaluations to assess efficacy and safety in humans.
- Broader Applications : Investigating potential uses in treating other diseases beyond infections and cancer, leveraging its unique biochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
